molecular formula C21H18O5 B13082814 Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate

Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate

Cat. No.: B13082814
M. Wt: 350.4 g/mol
InChI Key: VPJRXBHPBXCPQN-FNCQTZNRSA-N
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Description

Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate is an organic compound with a complex structure that includes two benzene rings connected by a conjugated diene system with ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate typically involves a multi-step process. One common method is the condensation reaction between benzaldehyde derivatives and acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol and an acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles like amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as catalytic activity or enhanced stability. Additionally, the conjugated diene system allows the compound to participate in electron transfer reactions, which can be exploited in redox processes .

Comparison with Similar Compounds

Similar Compounds

    Dibenzylideneacetone: Similar structure with two benzene rings and a conjugated diene system.

    1,4-Dimethoxybenzene: Contains methoxy groups attached to a benzene ring.

    (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar conjugated diene system with chlorophenyl groups.

Uniqueness

Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate is unique due to its ester functional groups and the specific arrangement of its conjugated diene system

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 4-[(1E,4E)-5-(4-methoxycarbonylphenyl)-3-oxopenta-1,4-dienyl]benzoate

InChI

InChI=1S/C21H18O5/c1-25-20(23)17-9-3-15(4-10-17)7-13-19(22)14-8-16-5-11-18(12-6-16)21(24)26-2/h3-14H,1-2H3/b13-7+,14-8+

InChI Key

VPJRXBHPBXCPQN-FNCQTZNRSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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